

Enantioselective synthesis of axially chiral N-arylpyrroles using copper-squaramide catalysis

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Compound of Interest

Compound Name: *(2-(1*H*-pyrrol-1-yl)phenyl)methanol*

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Application Notes and Protocols: Enantioselective Synthesis of Axially Chiral N-Arylpyrroles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of axially chiral N-arylpyrroles utilizing a cooperative copper-squaramide catalytic system. This methodology offers an efficient pathway to valuable chiral compounds with significant potential in medicinal chemistry and materials science.

Introduction

Axially chiral N-arylpyrroles are an important class of compounds with applications as chiral ligands, catalysts, and scaffolds in pharmaceutical agents. The development of efficient and highly stereoselective methods for their synthesis is of significant interest. A recently developed strategy employs a cooperative catalytic system of copper and a chiral squaramide ligand to achieve the synthesis of these valuable molecules. This method proceeds via a remote propargylic amination, followed by a ring closure and rearomatization cascade, to afford the desired products in high yields and with excellent enantioselectivity.^{[1][2][3][4][5]} The use of a squaramide co-catalyst is crucial for the success of this transformation.^{[1][2][3][4]}

Reaction Scheme and Proposed Mechanism

The overall transformation involves the reaction of a yne-allylic ester with an aniline derivative in the presence of a copper catalyst and a chiral squaramide ligand. The proposed catalytic cycle is initiated by the coordination of the copper catalyst to the alkyne of the yne-allylic ester. The squaramide is believed to act as a bifunctional catalyst, activating the aniline nucleophile through hydrogen bonding and directing its attack on the copper-activated substrate. This is followed by a cascade of reactions including amination, ring closure, and rearomatization to yield the axially chiral N-arylpyrrole.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various axially chiral N-arylpyrroles using the copper-squaramide catalytic system.

Table 1: Substrate Scope for the Synthesis of Axially Chiral N-Arylpyrroles

Entry	Yne-allylic Ester (1)	Aniline (2)	Product	Yield (%)	ee (%)
1	Phenyl	1- Naphthylamin e	3a	95	94
2	4- Methylphenyl	1- Naphthylamin e	3b	92	93
3	4- Methoxyphenyl	1- Naphthylamin e	3c	96	95
4	4- Fluorophenyl	1- Naphthylamin e	3d	90	92
5	4- Chlorophenyl	1- Naphthylamin e	3e	88	91
6	4- Bromophenyl	1- Naphthylamin e	3f	85	90
7	2-Thienyl	1- Naphthylamin e	3g	82	88
8	Cyclohexyl	1- Naphthylamin e	3h	75	85
9	Phenyl	2- Methylaniline	3i	85	90
10	Phenyl	2-Ethylaniline	3j	82	88

Reaction conditions: 1 (0.1 mmol), 2 (0.12 mmol), Cu(OTf)₂ (10 mol%), Squaramide L1 (10 mol%), in a suitable solvent at a specified temperature for 24h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.

Experimental Protocols

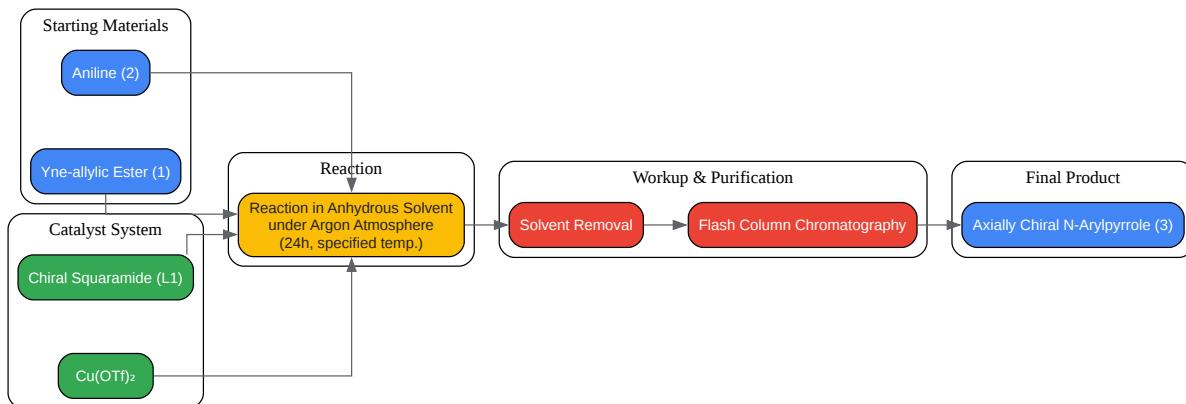
4.1. General Procedure for the Enantioselective Synthesis of Axially Chiral N-Arylpyrroles

To an oven-dried Schlenk tube equipped with a magnetic stir bar was added Cu(OTf)₂ (3.6 mg, 0.01 mmol, 10 mol%) and chiral squaramide ligand L1 (6.3 mg, 0.01 mmol, 10 mol%). The tube was evacuated and backfilled with argon three times. Anhydrous and degassed solvent (1.0 mL) was then added, and the mixture was stirred at room temperature for 30 minutes. The yne-allylic ester 1 (0.1 mmol, 1.0 equiv) and the aniline derivative 2 (0.12 mmol, 1.2 equiv) were then added sequentially under an argon atmosphere. The reaction mixture was stirred at the specified temperature for 24 hours. Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired axially chiral N-arylpyrrole 3.

4.2. Characterization Data for a Representative Product (3a)

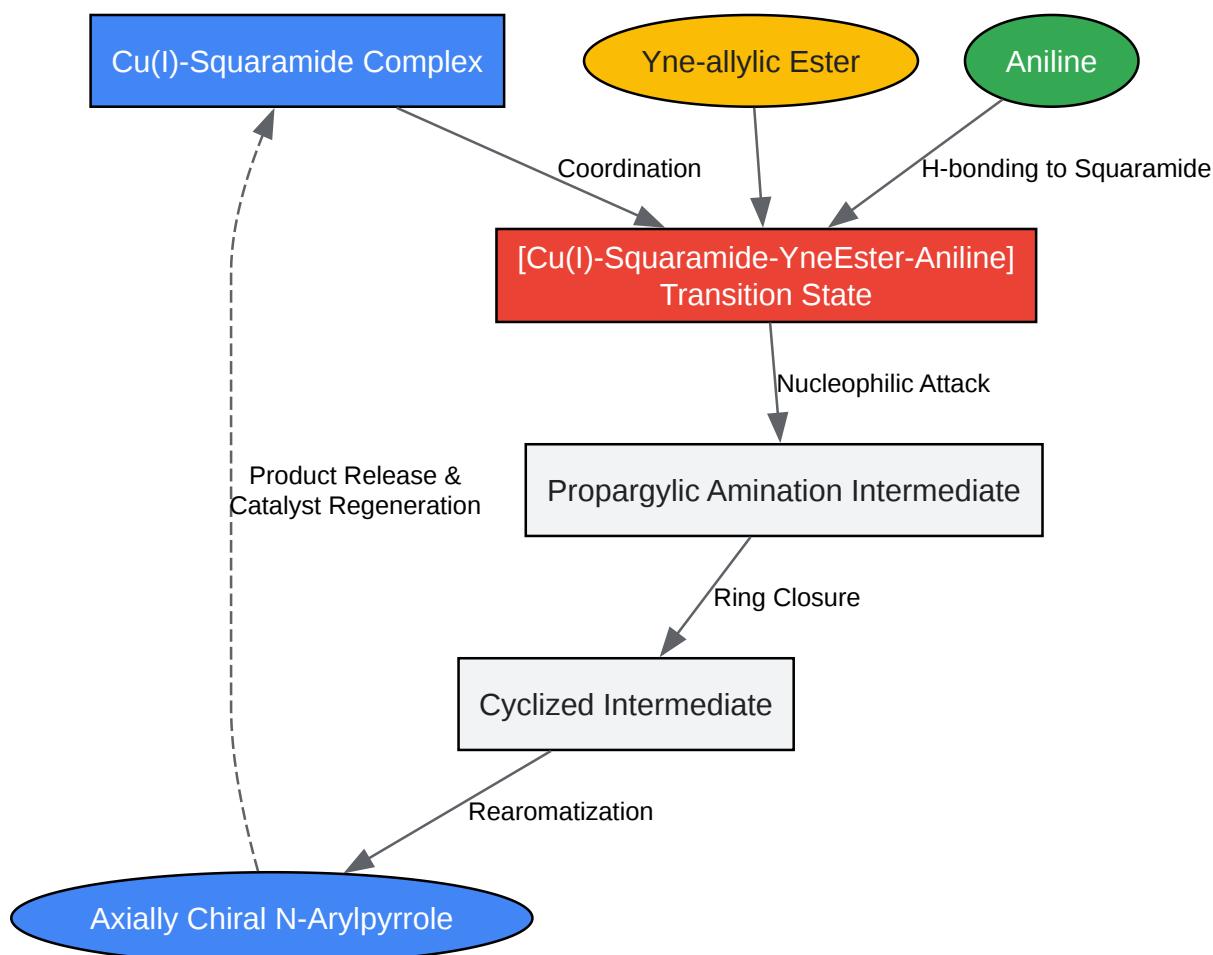
- Appearance: White solid.
- Yield: 95%
- Enantiomeric Excess: 94% ee, determined by HPLC analysis on a Chiralpak AD-H column (hexane/isopropanol = 90/10, 1.0 mL/min, 254 nm), t_R (major) = 10.2 min, t_R (minor) = 12.5 min.
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.50-7.40 (m, 3H), 7.35-7.25 (m, 5H), 7.20-7.10 (m, 2H), 6.85 (t, J = 2.0 Hz, 1H), 6.40 (t, J = 2.0 Hz, 1H).
- ¹³C NMR (101 MHz, CDCl₃): δ 140.2, 138.5, 134.6, 131.2, 129.0, 128.8, 128.5, 128.3, 127.8, 127.5, 126.8, 126.5, 125.3, 122.1, 118.5, 110.2.
- HRMS (ESI): Calculated for C₂₀H₁₅N [M+H]⁺: 269.1204, Found: 269.1201.

Visualizations



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Caption: General experimental workflow for the synthesis of axially chiral N-arylpyrroles.



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Caption: Proposed catalytic cycle for the copper-squaramide catalyzed reaction.

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